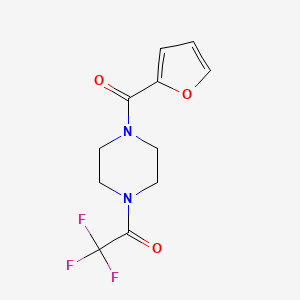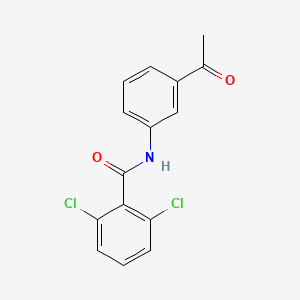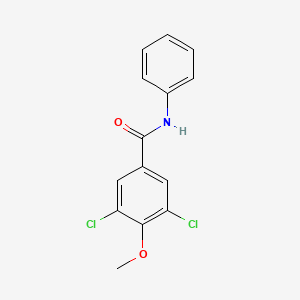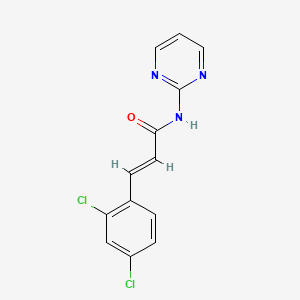
N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide, also known as HMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been found to exhibit certain biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide involves its ability to inhibit certain enzymes and pathways involved in inflammation and cancer. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. Additionally, this compound has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of cytokines that contribute to inflammation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit certain biochemical and physiological effects. It has been found to inhibit the production of cytokines, which are involved in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been found to inhibit the activity of the COX-2 enzyme and the NF-κB pathway, which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has certain advantages and limitations for lab experiments. One advantage is that it has been found to exhibit anti-inflammatory and anti-cancer properties, which makes it a potential therapeutic agent. Additionally, this compound has been found to have low toxicity in vitro. However, one limitation is that this compound has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several future directions for N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide research. One direction is to further explore its anti-inflammatory and anti-cancer properties in vivo. Additionally, this compound could be studied for its potential applications in other diseases, such as neurodegenerative diseases. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide involves a series of chemical reactions. The starting material for the synthesis is 2-hydroxy-5-methylbenzoic acid, which is reacted with thionyl chloride to form 2-chloro-5-methylbenzoic acid. This compound is then reacted with 2-methoxyphenol in the presence of a base to form 2-(2-methoxyphenoxy)-5-methylbenzoic acid. Finally, this compound is reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form this compound.
Applications De Recherche Scientifique
N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been found to have potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the production of cytokines, which are involved in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Propriétés
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-11-7-8-13(18)12(9-11)17-16(19)10-21-15-6-4-3-5-14(15)20-2/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYIXJPHYSTESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {3-methyl-4-oxo-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1-imidazolidinyl}acetate](/img/structure/B5859791.png)

![2-[(4-bromophenyl)thio]-1H-benzimidazole](/img/structure/B5859795.png)



![3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B5859834.png)
![2-{[4-morpholinyl(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859835.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5859841.png)
![4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid](/img/structure/B5859861.png)


